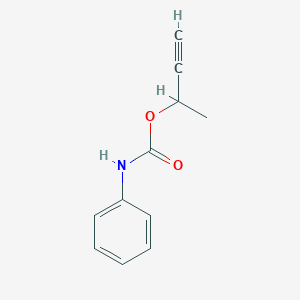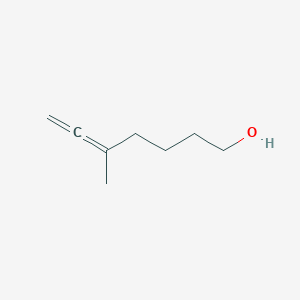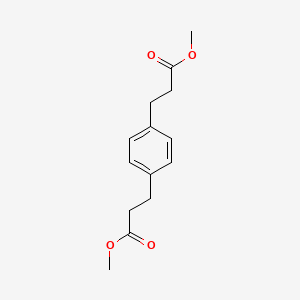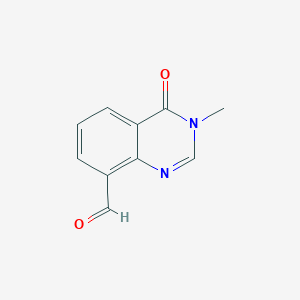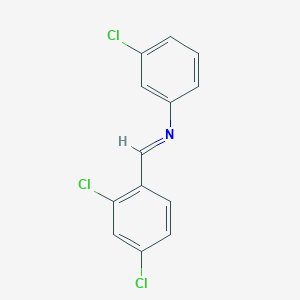
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine is an organic compound characterized by the presence of chlorinated phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation and chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine: Unique due to its specific chlorinated phenyl groups.
(E)-N-(3-Chlorophenyl)-1-(2,4-difluorophenyl)methanimine: Similar structure but with fluorine atoms instead of chlorine.
(E)-N-(3-Chlorophenyl)-1-(2,4-dibromophenyl)methanimine: Bromine atoms replace chlorine, leading to different chemical properties.
Propriétés
Numéro CAS |
6941-94-2 |
|---|---|
Formule moléculaire |
C13H8Cl3N |
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-8H |
Clé InChI |
WQOLVZSVRHGODE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



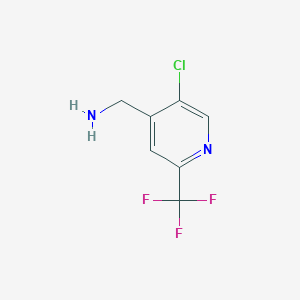
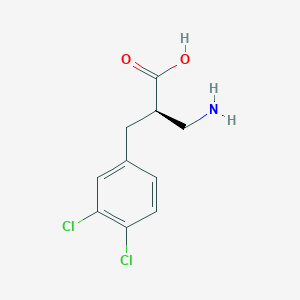
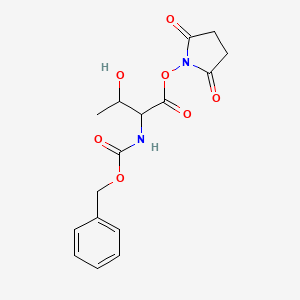
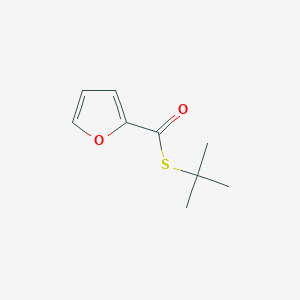
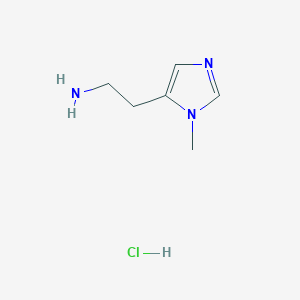
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
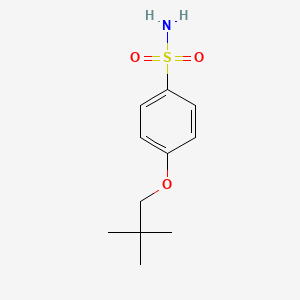
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
